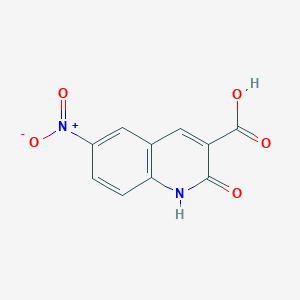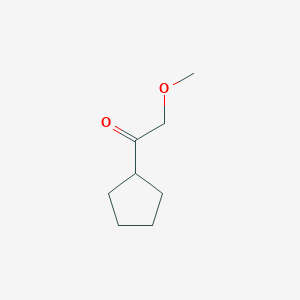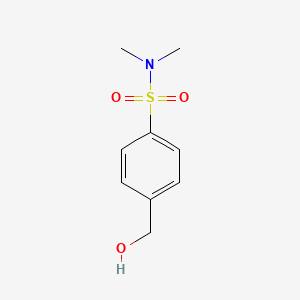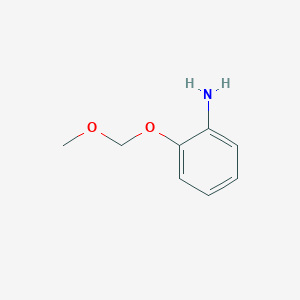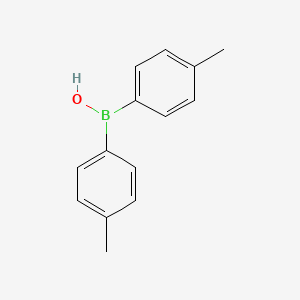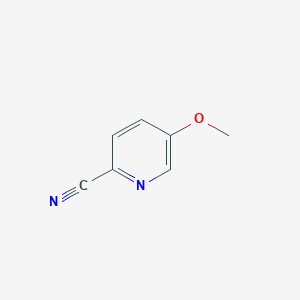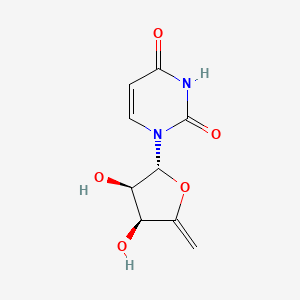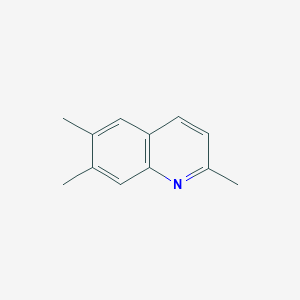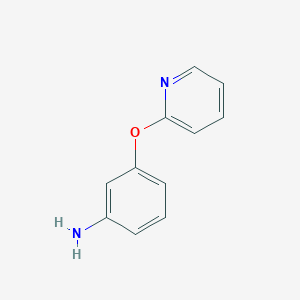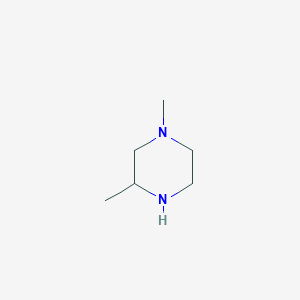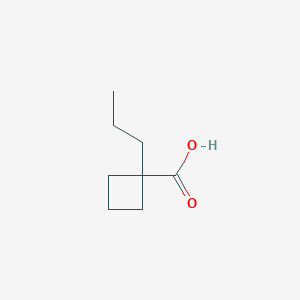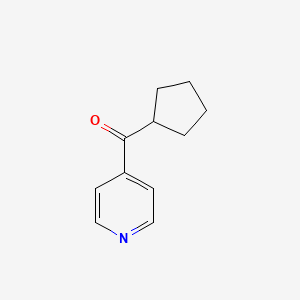
Cyclopentyl(pyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl(pyridin-4-yl)methanone is a compound that belongs to a class of organic molecules featuring a cyclopentyl group attached to a pyridin-4-yl methanone structure. This type of compound is of interest due to its potential applications in pharmaceuticals and materials science due to the presence of the pyridine moiety, which is known to be a key building block in many biologically active compounds.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions or cyclization processes. For instance, the synthesis of (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone was achieved through the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide in absolute ethanol . This suggests that similar methodologies could be applied to synthesize Cyclopentyl(pyridin-4-yl)methanone, potentially involving a cyclopentyl-containing starting material and a suitable pyridine derivative.
Molecular Structure Analysis
The molecular structure of compounds similar to Cyclopentyl(pyridin-4-yl)methanone has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry . X-ray diffraction (XRD) studies have also been employed to determine the crystal structure of related compounds, providing insights into their molecular conformations and intermolecular interactions .
Chemical Reactions Analysis
Compounds with pyridin-4-yl)methanone structures may participate in various chemical reactions, including cyclization and coupling reactions. For example, sequential oxonium-olefin-alkyne cyclization has been used for the synthesis of related methanone derivatives . Additionally, cyclopalladated complexes derived from similar structures have been applied in coupling reactions, indicating the potential reactivity of the pyridin-4-yl)methanone moiety in catalytic processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of Cyclopentyl(pyridin-4-yl)methanone can be inferred from related compounds. For instance, the crystal and molecular structure analysis of a related compound revealed intermolecular hydrogen bonding, which could influence the compound's solubility and melting point . The luminescent properties of cyclopalladated complexes suggest that Cyclopentyl(pyridin-4-yl)methanone derivatives could also exhibit interesting optical properties .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Research dedicated to the synthesis and crystal structure analysis of compounds resulting from condensation reactions involving pyridine derivatives has revealed a series of compounds with potential antimicrobial and antioxidant activities. Notably, compounds demonstrated moderate antifungal activity, with significant effectiveness against Cryptococcus neoformans, suggesting their potential application in antibacterial and antifungal areas (Rusnac et al., 2020).
Antimicrobial and Antifungal Applications
- A study on the synthesis of indazol-2-yl(pyridin-4-yl)methanones from anti-tubercular drugs and their screening against Mycobacterium tuberculosis H37 Ra cell line revealed moderate anti-tubercular activity, comparable to standard drugs. This highlights their potential as anti-tubercular agents (Napoleon et al., 2015).
Catalysis and Polymerization
- Palladium(II) complexes containing bidentate N-cycloalkyl substituted compounds have been synthesized and characterized, showing high catalytic activity for the polymerization of methyl methacrylate (MMA). This research underscores the utility of these complexes in catalyzing the production of polymers with specific properties (Kim et al., 2014).
Chiral Intermediate Production
- Studies on the production of chiral intermediates like (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a key intermediate of the anti-allergic drug Betahistine, have demonstrated the efficiency of biocatalytic processes using isolated microorganisms. Such research showcases the application of these compounds in creating chiral intermediates for pharmaceuticals (Ni et al., 2012).
Green Chemistry and Efficient Synthesis
- The synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system represents a green, economic, and efficient method. This approach not only improves substrate tolerance and reduces product inhibition but also significantly reduces synthesis time, highlighting the importance of green chemistry principles in the synthesis of complex organic compounds (Chen et al., 2021).
Propriétés
IUPAC Name |
cyclopentyl(pyridin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11(9-3-1-2-4-9)10-5-7-12-8-6-10/h5-9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBBYZHHLIGOLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484030 |
Source


|
| Record name | cyclopentyl(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(pyridin-4-yl)methanone | |
CAS RN |
60148-11-0 |
Source


|
| Record name | Cyclopentyl-4-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60148-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cyclopentyl(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

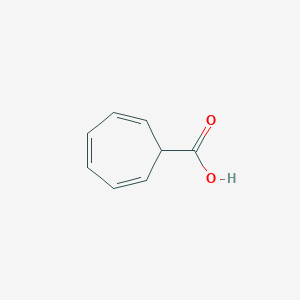
![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1355130.png)
